molecular formula C16H13ClF3NO5S B2874360 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide CAS No. 1105235-15-1

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2874360
CAS No.: 1105235-15-1
M. Wt: 423.79
InChI Key: UKKZXRBCOMEOKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis typically involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide” has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied . The reaction typically involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .

Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

One study discusses the synthesis and characterization of derivatives of celecoxib, which include compounds related to "N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide". These compounds have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study found that specific derivatives exhibited promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Transfer Hydrogenation Catalysis

Another application is in the field of catalysis, where derivatives of "this compound" have been utilized. A study describes the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones. These catalysts, derived from sulfonamide derivatives, enable efficient hydrogen transfer reactions, which can be conducted in air without the need for dried and degassed substrates, highlighting their potential in green chemistry applications (Ruff et al., 2016).

Antitumor Activity and Molecular Modeling

Research into the antitumor activity of novel benzenesulfonamide derivatives has shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. Molecular docking and quantitative structure–activity relationship (QSAR) studies on these compounds have provided insights into their potential mechanisms of action and have highlighted the role of specific structural features in their antitumor efficacy (Tomorowicz et al., 2020).

Cerebral Vasospasm Prevention

Further, derivatives of this chemical compound have been investigated for their potential in preventing cerebral vasospasm, a serious complication following subarachnoid hemorrhage. Studies have demonstrated the effectiveness of certain endothelin receptor antagonists in reducing the magnitude of vasospasm, suggesting a new avenue for therapeutic intervention in such conditions (Zuccarello et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor properties , suggesting potential targets within cancer cell lines.

Mode of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines .

Biochemical Pathways

Given the antitumor properties of related compounds , it can be inferred that this compound may interact with pathways involved in cell proliferation and survival.

Result of Action

, related compounds have been shown to exhibit potent activities against certain cancer cell lines. This suggests that this compound may also have potential antitumor effects.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO5S/c17-12-3-1-10(16(18,19)20)7-15(12)27(22,23)21-5-6-24-11-2-4-13-14(8-11)26-9-25-13/h1-4,7-8,21H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKZXRBCOMEOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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